molecular formula C22H46S B1347568 1-Docosanethiol CAS No. 7773-83-3

1-Docosanethiol

Cat. No. B1347568
CAS RN: 7773-83-3
M. Wt: 342.7 g/mol
InChI Key: NNZMLOHQRXHPOZ-UHFFFAOYSA-N
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Description

1-Docosanethiol is an organic compound with the chemical formula CHS . It is a thiol, meaning it contains a sulfide functional group (-S-) and belongs to the class of organic compounds known as long-chain thiols .


Synthesis Analysis

1-Docosanethiol can be synthesized by the borohydride reduction of silver nitrate, stabilized by means of 1-dodecanethiol providing sulfur atom in a two-phase system involving water and organic solvent . The synthesis involves the conversion of 1-dodecanol to 1-dodecanethiol, which can be achieved using various methods such as reduction with hydrogen sulfide or reaction with thionyl chloride .


Molecular Structure Analysis

The structure of 1-Docosanethiol features a linear carbon chain with two sulfur atoms attached at the end. This carbon chain is composed of twelve carbons and thus gives the compound its dodecan prefix .


Chemical Reactions Analysis

1-Docosanethiol can undergo reactions with other compounds to form covalent bonds, such as thioetherifications with other sulfides or Michael additions with activated olefins . It can also be used in self-assembled monolayers to protect cobalt surfaces from oxidation .


Physical And Chemical Properties Analysis

1-Docosanethiol is insoluble in water but soluble in organic solvents such as hexane, toluene, and chloroform . It has a boiling point of approximately 404.1±8.0 °C at 760 mmHg . It also exhibits weak antioxidant activity in vivo .

Scientific Research Applications

Adsorption and Molecular Ordering

1-Docosanethiol (CH3(CH2)21SH) shows significant potential in the study of adsorption and molecular ordering on various surfaces. Himmelhaus et al. (1998) explored the adsorption of docosanethiol on polycrystalline silver surfaces, revealing insights into the interactions and orientation of hydrocarbon backbones in self-assembled monolayers (SAMs) (Himmelhaus et al., 1998). Additionally, Himmelhaus et al. (2000) further investigated this compound's adsorption onto gold surfaces, identifying distinct phases in the formation of SAMs and their interaction with substrates (Himmelhaus et al., 2000).

Functional Group Differentiation via STM

1-Docosanethiol has been instrumental in differentiating functional groups using Scanning Tunneling Microscopy (STM). Venkataraman et al. (1995) compared STM images of 1-docosanethiol with other compounds, noting that the presence of S-H and S-S functional groups in 1-docosanethiol resulted in distinctive bright spots in the STM images. This research highlighted the unique interactions of sulfur atoms with underlying graphite substrates, offering valuable insights for molecular imaging (Venkataraman et al., 1995).

Metal Pattern Generation

1-Docosanethiol has also been utilized in the generation of metal patterns. Sondag-Huethorst et al. (1994) demonstrated the use of a docosanethiol monolayer as a resist in electron beam lithography for producing submicron metal patterns. This application showcases the compound's potential in intricate material fabrication processes (Sondag-Huethorst et al., 1994).

Kinetics of Monolayer Formation

The kinetics of long-chain n-alkanethiolate monolayer formation, including docosanethiolate, on polycrystalline gold surfaces, was studied by Bensebaa et al. (1997). Their research provided detailed insights into the ordering properties of these self-assembled monolayers, highlighting the effects of immersion time, temperature, and solvent on the molecular organization (Bensebaa et al., 1997).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

While specific future directions for 1-Docosanethiol are not mentioned, it shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields .

properties

IUPAC Name

docosane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMLOHQRXHPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294659
Record name 1-Docosanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Docosanethiol

CAS RN

7773-83-3
Record name 1-Docosanethiol
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Record name 1-Docosanethiol
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Record name 1-Docosanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
G Leatherman, EN Durantini, D Gust… - The Journal of …, 1999 - ACS Publications
… We could measure no current through the 1-docosanethiol films, but, given the measured resistance of decanethiol monolayers (3 × 10 10 Ω 24 ) and a current-decay coefficient per CH …
Number of citations: 317 pubs.acs.org
M Dendzik - 2013 - ruj.uj.edu.pl
… of a proper operation of the junction has been performed by measuring the current-voltage characteristics of 1-dodecanethiol (C12), 1-hexadecanethiol (C16) and 1-docosanethiol (C22)…
Number of citations: 0 ruj.uj.edu.pl
B Venkataraman, GW Flynn, JL Wilbur… - The Journal of …, 1995 - ACS Publications
… images of 1-docosanol, 1-docosanethiol, didocosyl disulfide, and 1-chlorooctadecane on graphite are compared. The images of the 1-docosanethiol and didocosyl disulfide show bright …
Number of citations: 111 pubs.acs.org
K Edinger, A Gölzhäuser, K Demota, C Wöll, M Grunze - Langmuir, 1993 - ACS Publications
Single-crystal Au (lll) surfaces covered with self-assembled monolayers of n-alkanethiols (CH3 (CH2) n-iSH)(n= 6, 22) are investigated with scanning tunneling microscopy. After …
Number of citations: 394 pubs.acs.org
Y Fu, J Jiang, Q Zhang, X Zhan, F Chen - Journal of Materials …, 2017 - pubs.rsc.org
… Then 0.15 g of AIBN as the initiator was added into the reactor at 60 C, with subsequent addition of 1-docosanethiol to control the reaction. After 12 h of polymerization, the crude …
Number of citations: 110 pubs.rsc.org
G Liu, J Wang, W Wang, D Yu - Colloids and surfaces A: physicochemical …, 2019 - Elsevier
… Herein, we developed a sustainable process using fluorine-free materials 1-Docosanethiol (DCT) and Octavinylsilsesquioxane (OCPOSS) through simple and novel method. First, the …
Number of citations: 23 www.sciencedirect.com
DM Cyr, B Venkataraman, GW Flynn… - The Journal of …, 1996 - ACS Publications
… been observed for several sulfur-containing hydrocarbons: 1-docosanethiol (CH 3 (CH 2 ) 21 … An STM image of 1-docosanethiol (CH 3 (CH 2 ) 21 SH) on graphite is shown in Figure 3a. …
Number of citations: 259 pubs.acs.org
CD Bain, EB Troughton, YT Tao, J Evall… - Journal of the …, 1989 - ACS Publications
Long-chain alkanethiols, HS (CH2)„X, adsorb from solution onto gold surfaces and form ordered, oriented monolayer films. The properties of the interfaces between the films and liquids …
Number of citations: 994 pubs.acs.org
X Ren, H Ma, T Zhang, Y Zhang, T Yan… - ACS applied materials …, 2017 - ACS Publications
… In the S-GS synthetic process, the 1-docosanethiol is used to throw out n-dodecyl on the surface, which can stabilize the framework. Besides, thiourea is used as a blasting fuse to …
Number of citations: 141 pubs.acs.org
JAM Sondag-Huethorst, C Schonenberger… - The Journal of …, 1994 - ACS Publications
… 1-Docosanethiol (C22H45SH) was prepared following literature procedures (supplementary material to ref 3). In this paper the alkanethiol will be incidently abbreviated as RSH. The …
Number of citations: 203 pubs.acs.org

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